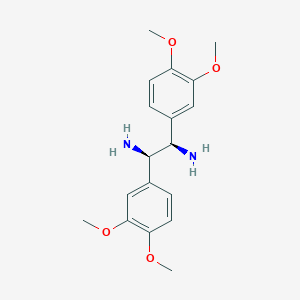
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two methoxy-substituted phenyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and a suitable chiral diamine precursor.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with the chiral diamine precursor under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the phenyl rings.
Scientific Research Applications
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine has several scientific research applications, including:
Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.
Material Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets through its chiral centers and functional groups. The compound can form coordination complexes with metal ions, which are crucial in catalytic processes. Additionally, its ability to participate in hydrogen bonding and π-π interactions contributes to its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
(R,R)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound with similar structural features but different chiral configuration.
1,2-Diphenylethane-1,2-diamine: A structurally similar compound lacking the methoxy groups.
1,2-Bis-(4-methoxyphenyl)ethane-1,2-diamine: A related compound with methoxy groups in different positions.
Uniqueness
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of methoxy groups, which enhance its reactivity and selectivity in various chemical reactions. Its ability to act as a chiral ligand and catalyst distinguishes it from other similar compounds.
Properties
Molecular Formula |
C18H24N2O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O4/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10,17-18H,19-20H2,1-4H3/t17-,18-/m1/s1 |
InChI Key |
KBESEIUIYAWEEV-QZTJIDSGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]([C@@H](C2=CC(=C(C=C2)OC)OC)N)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C2=CC(=C(C=C2)OC)OC)N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




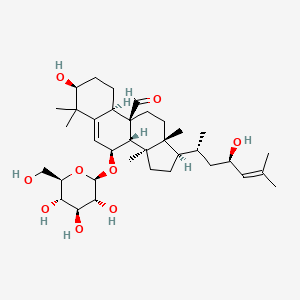
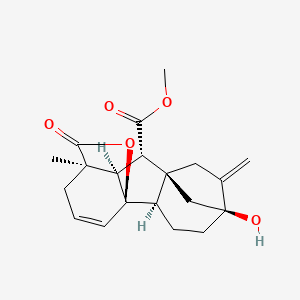

![[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13409545.png)
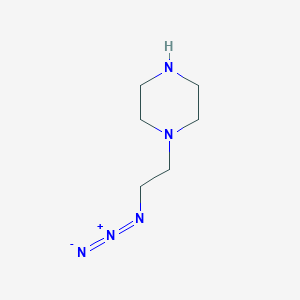
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)
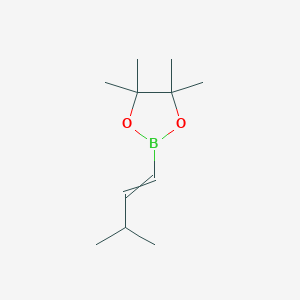

![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)
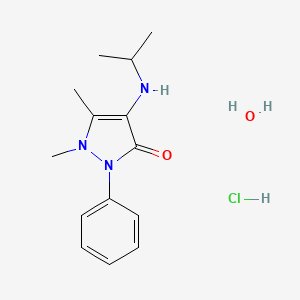
![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)
